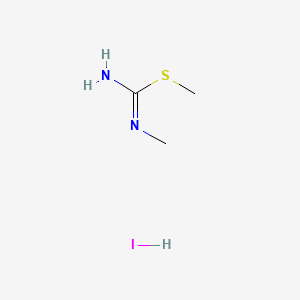
1,2-二甲基-2-硫代假尿素氢碘酸盐
描述
1,2-Dimethyl-2-thiopseudourea hydriodide is a thiourea derivative with the chemical formula CH₃SC(=NH)NHCH₃·HI. It is known for its applications in various chemical reactions and research fields due to its unique structural properties.
科学研究应用
1,2-Dimethyl-2-thiopseudourea hydriodide is utilized in several research fields:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Employed in the synthesis of pharmaceuticals and agrochemicals.
作用机制
Target of Action
1,2-Dimethyl-2-thiopseudourea hydriodide, also known as 1,2-Dimethylisothiourea hydriodate, is a thiourea derivative . The primary target of this compound is the respiratory system .
Mode of Action
As a thiourea derivative, it may interact with its targets in the respiratory system .
Pharmacokinetics
Its solubility in methanol is reported to be 25 mg/mL , which may influence its bioavailability.
Result of Action
生化分析
Biochemical Properties
1,2-Dimethyl-2-thiopseudourea hydriodide plays a crucial role in biochemical reactions, particularly in proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with thiol-containing enzymes, forming stable complexes that can inhibit enzyme activity. This interaction is primarily due to the thiourea group in 1,2-Dimethyl-2-thiopseudourea hydriodide, which can form strong bonds with the thiol groups in enzymes .
Cellular Effects
1,2-Dimethyl-2-thiopseudourea hydriodide has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the activity of certain enzymes involved in cell signaling, leading to altered gene expression and metabolic changes . This compound can also induce oxidative stress in cells, affecting their overall function and viability.
Molecular Mechanism
The molecular mechanism of 1,2-Dimethyl-2-thiopseudourea hydriodide involves its interaction with biomolecules at the molecular level. It binds to thiol groups in enzymes, leading to enzyme inhibition. This binding can result in changes in gene expression and cellular metabolism. Additionally, 1,2-Dimethyl-2-thiopseudourea hydriodide can act as an oxidizing agent, leading to the formation of disulfide bonds in proteins, which can alter their structure and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2-Dimethyl-2-thiopseudourea hydriodide can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light or high temperatures. Long-term exposure to 1,2-Dimethyl-2-thiopseudourea hydriodide can lead to cumulative effects on cellular function, including prolonged enzyme inhibition and oxidative stress .
Dosage Effects in Animal Models
The effects of 1,2-Dimethyl-2-thiopseudourea hydriodide vary with different dosages in animal models. At low doses, it can inhibit enzyme activity without causing significant toxicity. At high doses, it can induce toxic effects, including oxidative stress and cell death. Threshold effects have been observed, where a certain dosage level leads to a sudden increase in toxicity .
Metabolic Pathways
1,2-Dimethyl-2-thiopseudourea hydriodide is involved in various metabolic pathways. It interacts with enzymes and cofactors involved in redox reactions, leading to changes in metabolic flux and metabolite levels. For instance, it can inhibit enzymes involved in the synthesis of glutathione, a key antioxidant in cells, leading to increased oxidative stress .
Transport and Distribution
Within cells and tissues, 1,2-Dimethyl-2-thiopseudourea hydriodide is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. For example, it can bind to thiol-containing proteins, leading to its accumulation in certain cellular compartments .
Subcellular Localization
The subcellular localization of 1,2-Dimethyl-2-thiopseudourea hydriodide is influenced by its interactions with biomolecules. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the mitochondria, where it can induce oxidative stress and affect mitochondrial function .
准备方法
Synthetic Routes and Reaction Conditions
1,2-Dimethyl-2-thiopseudourea hydriodide can be synthesized through the reaction of dimethylamine with carbon disulfide, followed by treatment with methyl iodide. The general reaction steps are as follows:
-
Formation of Dimethylthiourea
Reactants: Dimethylamine (CH₃NH₂) and carbon disulfide (CS₂).
Conditions: The reaction is typically carried out in an aqueous or alcoholic medium.
:Reaction: CH3NH2+CS2→CH3NHCSNH3
-
Methylation
Reactants: Dimethylthiourea and methyl iodide (CH₃I).
Conditions: The reaction is conducted under reflux conditions.
:Reaction: CH3NHCSNH3+CH3I→CH3SC(=NH)NHCH3⋅HI
Industrial Production Methods
Industrial production of 1,2-Dimethyl-2-thiopseudourea hydriodide follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield.
化学反应分析
Types of Reactions
1,2-Dimethyl-2-thiopseudourea hydriodide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions typically yield thiourea derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiourea derivatives.
Substitution: Various substituted thiourea compounds.
相似化合物的比较
Similar Compounds
Thiourea: A simpler analog with similar reactivity but less steric hindrance.
1,3-Dimethylthiourea: Another derivative with different substitution patterns affecting its reactivity.
S-Methylisothiourea: Similar in structure but with different functional groups leading to varied applications.
Uniqueness
1,2-Dimethyl-2-thiopseudourea hydriodide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other thiourea derivatives. This uniqueness makes it valuable in specialized synthetic applications and research studies.
属性
IUPAC Name |
methyl N'-methylcarbamimidothioate;hydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2S.HI/c1-5-3(4)6-2;/h1-2H3,(H2,4,5);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUMWDDMSHXGGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(N)SC.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9IN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70483043 | |
| Record name | 1,2-Dimethyl-2-thiopseudourea hydriodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70483043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41306-45-0 | |
| Record name | Carbamimidothioic acid, N-methyl-, methyl ester, hydriodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41306-45-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dimethyl-2-thiopseudourea hydriodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70483043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![[3-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]methanol](/img/structure/B1357066.png)



![N-methyl-N-[3-(pyridin-2-yloxy)benzyl]amine](/img/structure/B1357071.png)
![N-Methyl-1-[4-(1h-Pyrazol-1-Ylmethyl)phenyl]methanamine](/img/structure/B1357074.png)
![2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B1357077.png)
![[1,2,4]Triazolo[4,3-B]pyridazine-6-carboxylic acid](/img/structure/B1357078.png)
